molecular formula C8H10N2O2S B15331530 Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate

Cat. No.: B15331530
M. Wt: 198.24 g/mol
InChI Key: AMRDOYZLZJRDFA-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate is a heterocyclic compound that features a fused pyrazole and thiazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate typically involves the annulation of a pyrazole ring to a thiazine ring. One common method includes the regioselective construction of pyrazole-5-aldehydes, followed by deprotection and reduction steps to generate the fused heterocyclic scaffold . The optimization of protective groups and reaction conditions is crucial for achieving high yields and regioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrazole or thiazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as an anticancer agent, particularly as a topoisomerase II alpha inhibitor.

    Biological Studies: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a building block for designing molecules with specific biological activities.

    Industrial Applications: While specific industrial applications are less documented, the compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, as a topoisomerase II alpha inhibitor, it interferes with the enzyme’s ability to manage DNA topology during replication, leading to the inhibition of cancer cell proliferation . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate is unique due to its specific ring fusion and the presence of a carboxylate group, which can be further modified to enhance its biological activity and selectivity. Its ability to act as a topoisomerase II alpha inhibitor sets it apart from other similar compounds, making it a promising candidate for anticancer drug development.

Properties

IUPAC Name

methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-8(11)7-4-6-5-13-3-2-10(6)9-7/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRDOYZLZJRDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCSCC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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